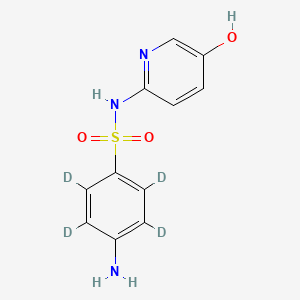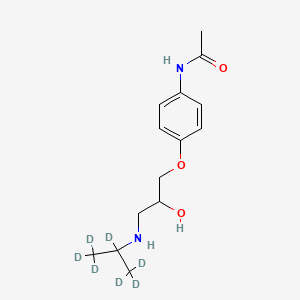
rac Practolol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Practolol-d7 is a deuterium-labeled derivative of practolol, a potent and selective β1-adrenergic receptor antagonist. Practolol is primarily used in the research of cardiac arrhythmias due to its ability to selectively block β1-adrenergic receptors . The deuterium labeling in Practolol-d7 makes it particularly useful in pharmacokinetic and metabolic studies, as it allows for the tracing and quantification of the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Practolol-d7 involves the incorporation of deuterium atoms into the practolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain Practolol-d7 .
Industrial Production Methods
Industrial production of Practolol-d7 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
Practolol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Practolol-d7 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Practolol-d7 into its reduced forms.
Substitution: Practolol-d7 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Practolol-d7 may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Practolol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biology: Employed in studies involving β1-adrenergic receptors to investigate receptor binding and signaling pathways.
Medicine: Utilized in the research of cardiac arrhythmias and other cardiovascular conditions.
Industry: Applied in the development of new β1-adrenergic receptor antagonists and other related compounds
Wirkmechanismus
Practolol-d7 exerts its effects by selectively binding to β1-adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for better tracing and quantification in studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Practolol-d7 is similar to other β1-adrenergic receptor antagonists, such as:
Propranolol: A non-selective β-adrenergic receptor antagonist.
Timolol: Another non-selective β-adrenergic receptor antagonist.
Atenolol: A selective β1-adrenergic receptor antagonist like practolol.
Uniqueness
The uniqueness of Practolol-d7 lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This labeling allows for precise tracing and quantification, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C14H22N2O3 |
|---|---|
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
N-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i1D3,2D3,10D |
InChI-Schlüssel |
DURULFYMVIFBIR-SVMCCORHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
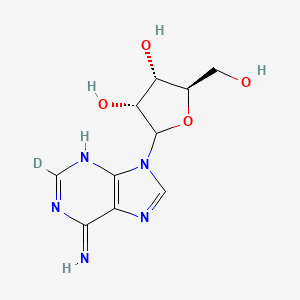
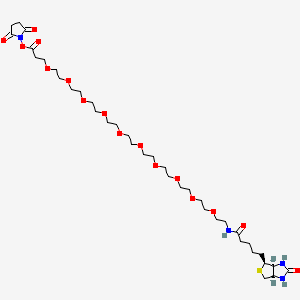
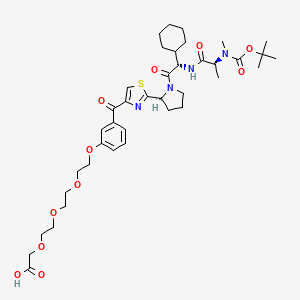

![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)

![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)

